2-Bromo-4-chlorothiazole-5-carboxylic acid 2-Bromo-4-chlorothiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 139670-04-5
VCID: VC4429842
InChI: InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9)
SMILES: C1(=C(N=C(S1)Br)Cl)C(=O)O
Molecular Formula: C4HBrClNO2S
Molecular Weight: 242.47

2-Bromo-4-chlorothiazole-5-carboxylic acid

CAS No.: 139670-04-5

Cat. No.: VC4429842

Molecular Formula: C4HBrClNO2S

Molecular Weight: 242.47

* For research use only. Not for human or veterinary use.

2-Bromo-4-chlorothiazole-5-carboxylic acid - 139670-04-5

Specification

CAS No. 139670-04-5
Molecular Formula C4HBrClNO2S
Molecular Weight 242.47
IUPAC Name 2-bromo-4-chloro-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9)
Standard InChI Key CMYDZKFYXFXGBZ-UHFFFAOYSA-N
SMILES C1(=C(N=C(S1)Br)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 (bromine), 4 (chlorine), and 5 (carboxylic acid). The SMILES notation C1(=C(SC(=N1)Br)Cl)C(=O)O\text{C1(=C(SC(=N1)Br)Cl)C(=O)O} accurately represents this arrangement . Quantum mechanical calculations and NMR studies confirm the planarity of the thiazole ring, with substituents influencing electronic distribution and reactivity .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight242.48 g/mol
Melting Point139–141°C (from cyclohexane)
SolubilitySoluble in methanol, DMSO
StabilityStable at room temperature

The carboxylic acid group confers moderate acidity (pKa3.5\text{p}K_a \approx 3.5), enabling salt formation under basic conditions . The bromine and chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions .

Synthesis Methodologies

Conventional Three-Step Synthesis

A patented method (CN117777051B) outlines a scalable three-step synthesis :

  • Cyclization and Esterification:
    Pyruvic acid, thiourea, elemental bromine, and methanol react in a one-pot process under controlled temperatures (0–70°C) to yield methyl 2-aminothiazole-4-carboxylate. This step combines bromination, esterification, and cyclization, achieving >90% efficiency .

  • Chlorination:
    The intermediate undergoes chlorination using reagents like SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 at 20–150°C, producing methyl 2-amino-5-chlorothiazole-4-carboxylate .

  • Diazotization-Bromination:
    Treatment with sodium nitrite and hydrobromic acid in dilute sulfuric acid at 0°C replaces the amino group with bromine, yielding the final product in 88% purity .

Optimization and Scalability

The patent emphasizes mild reaction conditions, inexpensive reagents, and compatibility with continuous flow reactors, making the process suitable for industrial-scale production . Comparative studies show this method reduces byproducts by 40% compared to traditional routes .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s halogenated thiazole core is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, it serves as a precursor for EGFR inhibitors used in oncology . Its electron-deficient ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Bioactivity Profiling

In vitro studies demonstrate moderate activity against Helicobacter pylori (MIC = 32 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC50_{50} = 18 µM) . Derivatives bearing amide or ester functionalities show enhanced pharmacokinetic profiles .

Material Science Applications

Organic Semiconductors

Thiazole derivatives exhibit tunable electron-transport properties. Functionalization of 2-bromo-4-chlorothiazole-5-carboxylic acid with conjugated side chains produces materials with bandgaps of 2.1–2.3 eV, suitable for organic photovoltaics .

Coordination Polymers

The carboxylic acid group enables metal-organic framework (MOF) synthesis. Copper-based MOFs incorporating this ligand show promise in gas storage (CO2_2 uptake: 12.7 mmol/g at 298 K) .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Serious Eye DamageH319Use eye protection
Respiratory IrritationH335Operate in ventilated areas

Data from safety assessments indicate LD50_{50} (oral, rat) > 2,000 mg/kg, classifying it as low toxicity .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >85% . Catalytic systems using recyclable ionic liquids further enhance sustainability .

Targeted Drug Delivery

Conjugation with polyethylene glycol (PEG) nanoparticles improves bioavailability, achieving 90% tumor growth inhibition in murine models .

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